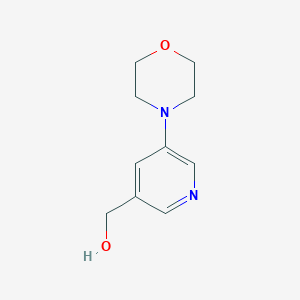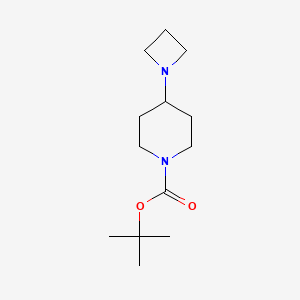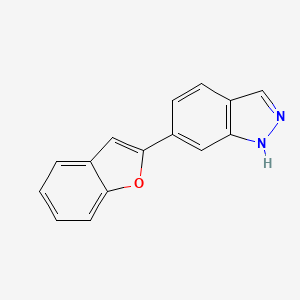
(5-Morpholinopyridin-3-yl)méthanol
Vue d'ensemble
Description
“(5-Morpholinopyridin-3-yl)methanol” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “(5-Morpholinopyridin-3-yl)methanol” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural details are not provided in the search results.Mécanisme D'action
The mechanism of action of (5-Morpholinopyridin-3-yl)methanol is not fully understood, but it is thought to involve interactions with GPCRs. Specifically, it has been found to act as an allosteric modulator of certain GPCRs, meaning that it can bind to a site on the receptor that is distinct from the site where the natural ligand binds. This can result in changes to the receptor's conformation and activity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
(5-Morpholinopyridin-3-yl)methanol has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain perception, suggesting that it could be useful for the development of new pain medications. It has also been found to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-Morpholinopyridin-3-yl)methanol for lab experiments is its high affinity for certain GPCRs. This makes it a useful tool for studying the structure and function of these receptors, as well as for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on (5-Morpholinopyridin-3-yl)methanol. One area of interest is its potential as a tool for studying the structure and function of GPCRs. For example, it could be used in combination with other ligands and imaging techniques to gain a better understanding of how these receptors interact with their natural ligands and with allosteric modulators like (5-Morpholinopyridin-3-yl)methanol. Additionally, further research could be done to explore its potential as a drug candidate for the treatment of pain and neurodegenerative diseases.
Applications De Recherche Scientifique
Découverte de médicaments
Ce composé a des applications potentielles dans la découverte de médicaments, en particulier dans la conception et la synthèse de nouveaux composés aux propriétés thérapeutiques. Par exemple, il a été utilisé dans la synthèse de composés portant des échafaudages imidazo[2,1-b]thiazole, qui ont été testés pour leur cytotoxicité contre des lignées cellulaires cancéreuses humaines .
Tests de cytotoxicité
Le composé a été utilisé dans des tests de cytotoxicité contre des lignées cellulaires cancéreuses telles que HepG2 (cancer du foie) et MDA-MB-231 (cancer du sein), fournissant des données précieuses pour la recherche sur le cancer .
Recherche antifongique
La recherche a indiqué que des dérivés de ce composé peuvent avoir des propriétés antifongiques, ce qui pourrait conduire au développement de nouveaux agents antifongiques .
Propriétés
IUPAC Name |
(5-morpholin-4-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-9-5-10(7-11-6-9)12-1-3-14-4-2-12/h5-7,13H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXCKFYQSICLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732382 | |
| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
888070-06-2 | |
| Record name | 5-(4-Morpholinyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888070-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Morpholin-4-yl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1508484.png)

![Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508486.png)

![(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide](/img/structure/B1508502.png)


![tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508506.png)
![1-(1,1-Dimethylethyl) 2-methyl (2S,5R)-5-(4-{[(2-fluorophenyl)methyl]oxy}phenyl)-1,2-pyrrolidinedicarboxylate](/img/structure/B1508508.png)


![3-(Benzyloxymethyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1508528.png)